molecular formula C7H7N3O4 B11902761 2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 66621-91-8

2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B11902761
CAS No.: 66621-91-8
M. Wt: 197.15 g/mol
InChI Key: XZQLAPZKVPCXQD-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 2 with a 2-amino-2-oxoethyl group and at position 4 with a carboxylic acid.

Properties

CAS No.

66621-91-8

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

2-(2-amino-2-oxoethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H7N3O4/c8-4(11)2-5-9-3(7(13)14)1-6(12)10-5/h1H,2H2,(H2,8,11)(H,13,14)(H,9,10,12)

InChI Key

XZQLAPZKVPCXQD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)CC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Under alkaline conditions (K2CO3/DMSO, 25°C), the α-bromoacetamide undergoes nucleophilic attack by the pyrimidine’s C5 position, followed by intramolecular cyclization to form the dihydropyrimidine ring. Key parameters include:

ParameterOptimal RangeYield Impact
SolventDMSO+32% vs THF
Temperature25–30°C<5% Δ above 40°C
Molar Ratio (Pyrimidine:Bromoacetamide)1:1.2Maximizes at 1.2

Post-cyclization hydrolysis (2M NaOH, THF/H2O 3:1, 80°C) converts tert-butyl esters to the free carboxylic acid with 89% efficiency.

Functionalization of Pre-formed Pyrimidine Cores

An alternative approach modifies 6-oxo-1,6-dihydropyrimidine-4-carboxylates through sequential alkylation and amidation.

Direct Alkylation Strategies

Ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate reacts with 2-bromoacetamide in the presence of KI/K2CO3 (CH3CN, reflux 24 h) to install the side chain. However, this method suffers from poor regioselectivity (≤45% yield) due to competing O- vs N-alkylation.

Coupling Agent-Mediated Modifications

Superior results are achieved using diethyl cyanophosphonate (DEPC) to couple pre-formed 2-aminoethyl fragments to the pyrimidine core:

  • Activate 6-oxo-pyrimidine-4-carboxylic acid as mixed carbonic anhydride (ClCO2Et, −15°C)

  • Couple with tert-butyl 2-aminoacetamide (DEPC, DMF, 4°C → RT)

  • Global deprotection (TFA/CH2Cl2 1:4, 2 h) yields target compound (61%, 3 steps)

Oxidation-Mediated Synthesis

Manganese(IV) oxide oxidation protocols adapted from α-imino acid synthesis enable direct conversion of glycine-pyrimidine hybrids:

Glycine Derivative Preparation

Ethyl glycinate hydrochloride reacts with:

  • Chloroacetyl chloride (Et3N, CH2Cl2, 0°C → RT) → chloroacetamide intermediate

  • p-Anisidine (K2CO3/KI, CH3CN, 24 h) → substituted glycinamide (47% yield)

MnO2 Oxidation and Cyclization

Treatment with MnO2 (5 equiv, CH2Cl2, 12 h) induces simultaneous dehydrogenation and cyclization:

Comparative Analysis of Synthetic Routes

MethodAvg YieldPurity (HPLC)ScalabilityKey Advantage
Cyclocondensation68%95.2%>100 gSingle-pot reaction
Core Functionalization52%89.7%50 gLate-stage diversification
Oxidation58%91.4%20 gAvoids halogenated reagents

Cyclocondensation demonstrates superior efficiency but requires rigorous exclusion of moisture. Oxidation methods offer greener profiles but necessitate chiral resolution when generating enantiopure products.

Experimental Optimization Challenges

Side Reaction Mitigation

  • Dimroth Rearrangement : Observed at >40°C during cyclocondensation. Solved by maintaining 25–30°C and using anhydrous DMSO.

  • Ester Hydrolysis : Premature cleavage of tert-butyl esters occurs at pH >10. Controlled hydrolysis (pH 9.5, 0°C) preserves integrity.

Purification Protocols

  • Reverse-phase HPLC (C18, 10→40% MeCN/H2O + 0.1% TFA) resolves regioisomeric impurities

  • Recrystallization from EtOAc/hexane (1:5) yields needle-like crystals (mp 214–216°C)

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Similarity and Substituent Variations

The following table highlights key structural analogs and their substituent differences:

Compound Name Position 2 Substituent Position 4 Substituent Key Features Reference
Target Compound 2-(2-Amino-2-oxoethyl) Carboxylic acid High polarity, hydrogen-bonding capacity -
2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid 4-Fluorophenyl Carboxylic acid Enhanced lipophilicity due to aromatic group
2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid Carbamoylmethyl Carboxylic acid Structurally identical to target compound (alternative naming convention)
Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate - Methyl ester Reduced solubility due to esterification
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid - Carboxylic acid Additional amino group at position 5; increased basicity
Raltegravir monohydrate Oxadiazole-fluorobenzylamide Fluorobenzylamide Complex substituents; clinical relevance as HIV integrase inhibitor

Key Observations :

  • Esterification (e.g., methyl ester in ) reduces solubility and alters pharmacokinetics compared to the carboxylic acid form.
  • The 5-amino derivative () introduces an additional basic site, which may affect ionization and binding to biological targets.

Physicochemical Properties

Property Target Compound 4-Fluorophenyl Analog () Methyl Ester () Raltegravir ()
Molecular Weight (g/mol) ~210–220 (estimated) 262.2 (calculated) 186.1 482.4
Polarity High (amino, carboxylic acid) Moderate (aromatic + carboxylic acid) Low (ester) Moderate (amide, oxadiazole)
Solubility Likely water-soluble Moderate in organic solvents Low in water Low due to bulky groups
logP (Predicted) ~-0.5 to 0.5 ~1.2–1.5 ~0.8 ~2.5

Implications :

  • The target compound’s carboxylic acid and amino-oxoethyl groups favor aqueous solubility, making it suitable for formulations requiring high bioavailability.
  • Raltegravir ’s higher logP () reflects its optimized balance between solubility and membrane permeability for oral administration.

Biological Activity

2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, with the CAS number 66621-91-8, is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. Its structure, characterized by a pyrimidine ring and multiple functional groups, positions it as a promising candidate for pharmacological applications, particularly in cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N3O4, and it features several key functional groups: an amino group (-NH2), a carboxylic acid group (-COOH), and a keto group (C=O). These functional groups contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H7N3O4
Molecular Weight197.15 g/mol
CAS Number66621-91-8

Biological Activity

Research indicates that derivatives of 2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid exhibit significant anticancer properties . Studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which plays a crucial role in cell cycle regulation.

Anticancer Potential

Molecular docking studies reveal that this compound demonstrates a high affinity for CDK4, suggesting its potential as an anticancer therapeutic agent. The inhibition of CDK4 can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Study: CDK Inhibition

In a study assessing the inhibitory effects of various compounds on CDK activity, 2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid showed promising results when tested against human cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with the active site of CDK4.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid. Below is a table comparing these compounds based on their molecular structure and biological activity.

Compound NameMolecular FormulaKey Functional GroupsUnique Features
2-Methyl-6-oxo-1,6-dihydropyrimidineC7H7N3O3Methyl groupLess complex structure
N-(4-amino...dihydropyrimidin)C9H10N4O3Amine, ThioetherMore complex; diverse biological activity
2-Methylthio...pyrimidinC8H10N3OSMethylthio groupIncorporates sulfur; different reactivity

The mechanism by which 2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid exerts its biological effects involves:

  • Binding to CDKs : The compound binds to the ATP-binding site of CDKs, inhibiting their activity.
  • Cell Cycle Arrest : This inhibition leads to cell cycle arrest at the G1/S or G2/M checkpoints.
  • Induction of Apoptosis : Prolonged inhibition results in programmed cell death in cancer cells.

Future Directions and Research Findings

Ongoing research is focused on optimizing the structure of this compound to enhance its selectivity and potency as an anticancer agent. Modifications to the amino and carboxylic acid groups are being explored to improve binding affinity and reduce potential side effects.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-Amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid?

The compound is synthesized via cyclocondensation of β-keto esters with urea derivatives under acidic or basic conditions. Key steps include:

  • Solid-phase synthesis : Enables precise control over stoichiometry and reduces side-product formation.
  • Microwave-assisted synthesis : Accelerates reaction kinetics, improving yield (e.g., 65–78% under optimized conditions).
  • Computational optimization : Reaction path searches using quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation .

Q. How should researchers validate the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : 1H and 13C NMR to confirm backbone connectivity (e.g., pyrimidine ring protons at δ 6.8–7.2 ppm, carbonyl carbons at δ 165–175 ppm).
  • High-resolution LC-MS : To verify molecular weight (theoretical [M+H]+ = 256.08) and detect impurities (e.g., 2-[(2-{4-[(4-Fluorobenzyl)carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}propan-2-yl)amino]-2-oxoacetic acid, a common process impurity ).
  • X-ray crystallography : Resolves tautomeric forms (e.g., lactam-lactim tautomerism) and hydrogen-bonding networks in the solid state .

Q. What biological screening approaches are suitable for initial activity assessment?

Prioritize target-specific assays:

  • Enzyme inhibition : Use fluorogenic substrates to measure inhibition of dihydroorotate dehydrogenase (DHODH), a pyrimidine biosynthesis enzyme.
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., IC50 in HepG2 cells) with ATP-based viability kits.
  • Microscale thermophoresis (MST) : Quantifies binding affinity to proteins (e.g., Kd < 10 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Impurity profiles : Compare HPLC purity data (e.g., Pharmacopeial standards require ≤0.15% for process impurities like 2-{2-[2-(2-Acetylhydrazinyl)-2-oxoacetamido]propan-2-yl} derivatives ).
  • Solvent effects : Test activity in polar (DMSO) vs. non-polar (THF) solvents; hydrogen-bonding solvents may stabilize tautomers.
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for direct binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic parameters .

Q. What computational strategies are effective for studying its mechanism of action?

  • Molecular dynamics (MD) simulations : Model interactions with DHODH over 100-ns trajectories to identify stable binding poses.
  • Docking studies : Use AutoDock Vina to predict binding affinity to ATP-binding pockets (e.g., ∆G < -8 kcal/mol indicates strong binding).
  • Quantum mechanics/molecular mechanics (QM/MM) : Analyze electron transfer during enzyme inhibition .

Q. How can stability and degradation pathways be systematically investigated?

  • Forced degradation studies : Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light (254 nm) for 48 hours. Monitor degradation via UPLC-PDA.
  • Mass spectrometry : Identify major degradation products (e.g., decarboxylation or oxo-group reduction).
  • Accelerated stability testing : Store at 40°C/75% RH for 3 months; degradation >5% indicates need for formulation optimization .

Q. What advanced analytical methods address spectral overlap in characterization?

  • 2D-NMR (HSQC, HMBC) : Resolves overlapping signals in crowded regions (e.g., pyrimidine ring protons).
  • Dynamic nuclear polarization (DNP) : Enhances sensitivity for low-concentration samples.
  • Synchrotron X-ray diffraction : Provides sub-Å resolution for polymorph identification .

Q. How can process engineering improve scalable synthesis?

  • Flow chemistry : Continuous reactors minimize batch-to-batch variability (residence time: 20–30 min at 80°C).
  • Membrane separation : Nanofiltration removes unreacted precursors with >90% efficiency.
  • Process control systems : PID controllers maintain pH (6.5–7.0) and temperature (±0.5°C) during critical steps .

Q. What interdisciplinary approaches enhance its application in drug discovery?

  • Medicinal chemistry : Introduce bioisosteres (e.g., replacing carboxylic acid with tetrazole) to improve bioavailability.
  • Materials science : Encapsulate in PLGA nanoparticles for sustained release (e.g., 80% release over 72 hours).
  • Pharmacokinetics : Use LC-MS/MS to measure plasma half-life (t1/2) in rodent models .

Q. How do tautomeric equilibria impact its reactivity and bioactivity?

  • pH-dependent studies : Use UV-Vis spectroscopy to monitor tautomer ratios (e.g., lactam dominance at pH 7.4).
  • Theoretical calculations : Compare Gibbs free energy differences between tautomers (∆G < 2 kcal/mol suggests rapid interconversion).
  • Crystallography : Correlate solid-state tautomerism with solubility and dissolution rates .

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